Non-8-EN-5-YN-2-one

Description

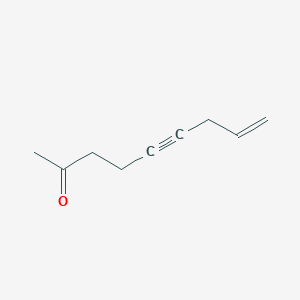

Non-8-EN-5-YN-2-one is an unsaturated ketone featuring a nine-carbon chain with a double bond at position 8 (denoted "EN") and a triple bond at position 5 (denoted "YN"), alongside a ketone functional group at position 2. This compound’s unique structure confers reactivity patterns distinct from saturated or singly unsaturated analogs.

Key characteristics inferred from analogous compounds:

- Reactivity: The conjugated enynone system likely enhances electrophilicity at the carbonyl group, making it reactive toward nucleophiles.

- Stability: The triple bond may reduce thermal stability compared to saturated counterparts, necessitating controlled storage conditions .

- Applications: Enynones are often intermediates in organic synthesis, particularly in cycloadditions or polymer chemistry.

Properties

CAS No. |

90534-06-8 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

non-8-en-5-yn-2-one |

InChI |

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4,7-8H2,2H3 |

InChI Key |

YFVPCRSIXDSVBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC#CCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-8-EN-5-YN-2-one can be synthesized through various methods, including:

Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of halogens from vicinal dihalides using a strong base like sodium amide in ammonia (NaNH₂/NH₃) to form the alkyne group.

Electrophilic Addition to Alkenes: Starting with an alkene, halogens are added to form dihaloalkanes, which are then subjected to double elimination reactions to form the alkyne.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Non-8-EN-5-YN-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.

Substitution: Halogenation and other substitution reactions can occur at the double or triple bond.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is used for hydrogenation.

Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) are used for halogenation reactions.

Major Products

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Non-8-EN-5-YN-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Non-8-EN-5-YN-2-one involves its interaction with molecular targets through its reactive double and triple bonds. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures. The pathways involved include:

Electrophilic Addition: The double and triple bonds act as nucleophiles, reacting with electrophiles to form new products.

Radical Reactions: The compound can participate in radical reactions, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts Non-8-EN-5-YN-2-one with two structurally related compounds:

Physicochemical Properties

- Boiling/Melting Points: this compound: Data unavailable, but expected to be lower than 5-Nonanone (bp ~190°C) due to reduced van der Waals forces from unsaturation . 5-Nonanone: Boiling point 190–192°C; melting point -15°C .

- Solubility: All three compounds are lipophilic, with 5-Nonanone showing negligible water solubility (0.0745 mg/mL for analogs ).

Toxicity and Handling

- 5-Nonen-2-one: Classified as non-hazardous but requires standard organic compound precautions (avoid inhalation, skin contact) .

Stability Studies

- Thermal Degradation: The triple bond in this compound may predispose it to decomposition at elevated temperatures (>100°C), whereas 5-Nonanone remains stable up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.